![molecular formula C22H25N3O2 B2999317 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1787914-59-3](/img/structure/B2999317.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound acts as a potent inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibitory action on FGFRs disrupts these pathways, affecting their downstream effects .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability, as compounds with lower molecular weights are often more readily absorbed and distributed throughout the body .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to the compound’s disruption of the FGFR signaling pathway and its downstream effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with the Fibroblast Growth Factor Receptor (FGFR) family, which plays an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Cellular Effects
In vitro, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolo[2,3-b]pyridine moiety : This bicyclic structure is known for its diverse biological activities.
- Tetrahydropyran ring : Contributes to the compound's overall stability and interaction with biological targets.
Molecular Formula : C20H24N4O2
Molecular Weight : Approximately 352.43 g/mol
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:
- Anticancer Effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated selective inhibition against various cancer cell lines, including Hep3B and ovarian cancer cells .
- Anti-inflammatory Properties : Some studies highlight the potential of these compounds in modulating inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines like TNF-α .
- Phosphodiesterase Inhibition : A related derivative has been identified as a potent inhibitor of phosphodiesterase 4B (PDE4B), which is significant in treating CNS disorders. This highlights the potential for this compound to influence neurological pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Mechanistic Insights
The mechanism of action for this compound likely involves:
- Targeting Kinases : The pyrrolo[2,3-b]pyridine scaffold is known to interact with various kinases, potentially leading to altered signaling pathways in cancer cells.
- Enzyme Inhibition : As seen in PDE inhibitors, the compound may modulate cyclic nucleotide levels, influencing cellular responses in inflammation and neuroprotection.
Properties
IUPAC Name |
4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(22(10-16-27-17-11-22)19-7-2-1-3-8-19)24-13-5-14-25-15-9-18-6-4-12-23-20(18)25/h1-4,6-9,12,15H,5,10-11,13-14,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVSCWLPSLUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.